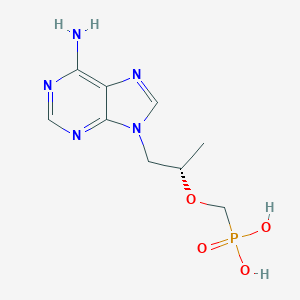

(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid

描述

(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H14N5O4P and its molecular weight is 287.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

(S)-Tenofovir, also known as (S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid, primarily targets the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a key target for antiretroviral therapy .

Mode of Action

(S)-Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) . It works by mimicking the natural substrates of the HIV-1 reverse transcriptase enzyme . Once incorporated into the viral DNA chain, (S)-Tenofovir causes premature termination of DNA synthesis, thereby inhibiting the replication of the HIV-1 virus .

Biochemical Pathways

The action of (S)-Tenofovir affects the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, (S)-Tenofovir prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle . This results in the prevention of the integration of viral DNA into the host cell genome, thereby blocking the production of new virus particles .

Pharmacokinetics

The pharmacokinetics of (S)-Tenofovir involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, (S)-Tenofovir is well absorbed and widely distributed throughout the body . It is metabolized minimally, with the majority of the dose excreted unchanged in the urine . The bioavailability of (S)-Tenofovir can be influenced by factors such as food intake and co-administration with other drugs .

Result of Action

The primary result of (S)-Tenofovir’s action is the inhibition of HIV-1 replication , leading to a decrease in viral load and an increase in CD4 cell count . This helps to strengthen the immune system and slows the progression of HIV-1 infection .

Action Environment

The action, efficacy, and stability of (S)-Tenofovir can be influenced by various environmental factors. These include the patient’s physiological condition (such as kidney function), co-administration with other drugs, and adherence to the medication regimen . For example, renal impairment can affect the excretion of (S)-Tenofovir, potentially leading to increased drug levels and toxicity . Furthermore, certain drugs can interact with (S)-Tenofovir, affecting its absorption and metabolism .

属性

IUPAC Name |

[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOIRFVFHAKUTI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147127-19-3 | |

| Record name | (S)-PMPA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

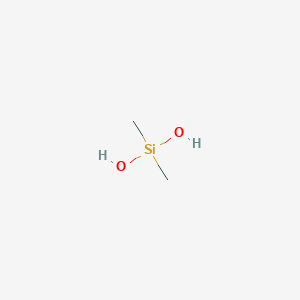

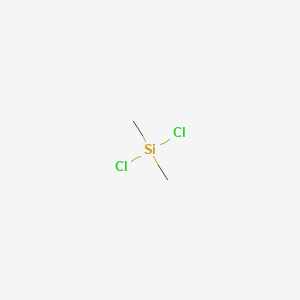

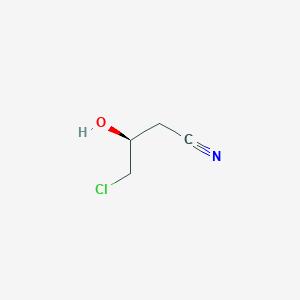

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

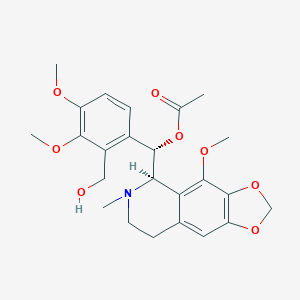

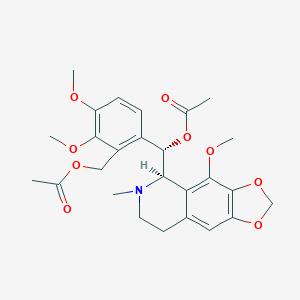

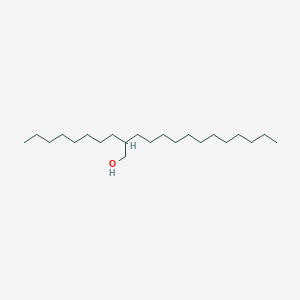

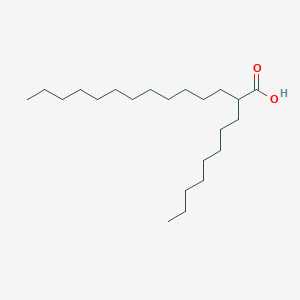

Feasible Synthetic Routes

Q1: The study mentions "single hit" mutations in HBV-RT leading to Adefovir resistance. Can these mutations also impact (S)-Tenofovir's effectiveness?

A2: While the study focuses on (R)-Tenofovir, it proposes that "single hit" mutations impacting Adefovir binding might also affect (R)-Tenofovir, but not sufficiently to confer resistance []. Considering the potential differences in binding modes between (R)- and (S)-Tenofovir due to their chirality, the impact of these mutations on (S)-Tenofovir's effectiveness remains unknown. It is plausible that these mutations could affect (S)-Tenofovir differently, potentially impacting its binding affinity and antiviral activity. Dedicated studies focusing on (S)-Tenofovir are necessary to elucidate this aspect.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Amino-[(3E)-3-methoxyiminopropoxy]phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B41328.png)